

Technical Guide: 2-(2-Methoxyethyl) Pinacol Boronate

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Compound of Interest

Compound Name: 2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1581771-55-2

Cat. No.: B1431098

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Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of **2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane** (CAS: 1581771-55-2).^[1] As a specialized alkyl boronate, this reagent serves as a critical building block for introducing the 2-methoxyethyl motif—a common bioisostere for propyl or ethyl groups that enhances aqueous solubility and metabolic stability in drug candidates. This document details its physicochemical architecture, robust synthetic protocols, and mechanistic behavior in palladium-catalyzed cross-coupling.^[1]

Part 1: Structural Architecture & Physicochemical Profile^[1]

Molecular Identity

The molecule consists of a trivalent boron atom stabilized by a pinacol (1,2-diol) ligand, attached to a 2-methoxyethyl chain.^[1] Unlike boronic acids, the pinacol ester provides enhanced stability against protodeboronation and easier handling during purification.

Property	Specification
IUPAC Name	2-(2-Methoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Common Name	2-Methoxyethylboronic acid pinacol ester
CAS Number	1581771-55-2
Molecular Formula	
Molecular Weight	186.06 g/mol
Physical State	Colorless to pale yellow oil
Boiling Point	~85-90 °C (at 0.5 mmHg) [Predicted]
Density	~0.95 g/mL

Structural Analysis

- **Lewis Acidity:** The boron atom possesses an empty p -orbital perpendicular to the sp^3 plane.^[1] While the oxygen lone pairs from the pinacol ring donate electron density (back-bonding) to mitigate this acidity, the boron center remains electrophilic, capable of coordinating with Lewis bases (e.g., alkoxides) during transmetalation.
- **The Methoxy Tail:** The terminal methoxy group ($-OCH_3$) acts as a weak Lewis base.^[1] In non-polar solvents, it may form a transient intramolecular coordination with the boron center (5-membered ring interaction), though the steric bulk of the pinacol groups largely inhibits this, preserving the open conformation necessary for reaction.

Part 2: Synthetic Pathways & Process Chemistry^[1] ^[2]

The synthesis of primary alkyl boronates requires careful control to prevent over-alkylation (forming borinic acids) or

-hydride elimination.^[1] The Grignard Route is the industry standard for scalability and reliability.

Primary Route: Grignard Transesterification

This protocol utilizes the reaction of a Grignard reagent with a borate ester, followed by pinacol protection.

Reagents:

- Precursor: 1-Bromo-2-methoxyethane (CAS: 6482-24-2)^[1]
- Metal: Magnesium turnings (activated)^[1]
- Boron Source: Trimethyl borate () or Triisopropyl borate ()^[1]
- Ligand: Pinacol (2,3-dimethyl-2,3-butanediol)^[1]

Step-by-Step Protocol:

- Grignard Formation:
 - Setup: Flame-dried 3-neck flask, atmosphere.^[1]
 - Activation: Add Mg turnings (1.1 equiv) and a crystal of . Cover with dry THF.^[1]
 - Initiation: Add 5% of the bromide. Heat gently until the solution turns colorless (Grignard initiation).
 - Addition: Add remaining 1-Bromo-2-methoxyethane dropwise in THF, maintaining a gentle reflux. Stir for 1 hour post-addition.

- Checkpoint: Titrate an aliquot to confirm Grignard concentration.[\[1\]](#)
- Boron Capture:
 - Cool the Grignard solution to -78 °C.
 - Add

(1.2 equiv) dropwise.[\[1\]](#) Critical: Low temperature prevents the formation of "ate" complexes that lead to double alkylation (

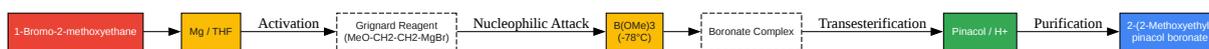
).
 - Allow to warm to room temperature (RT) over 2 hours.
- Pinacol Protection (Transesterification):
 - Add Pinacol (1.0 equiv) directly to the reaction mixture.
 - Stir for 12 hours at RT.
 - Quench: Add saturated

(aqueous).[\[1\]](#)
- Purification:
 - Extract with

or EtOAc.[\[1\]](#)
 - Dry over

and concentrate.
 - Distillation: Purify via vacuum distillation to remove pinacol residue.[\[1\]](#)

Visualization: Synthetic Workflow



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Caption: Step-by-step synthetic workflow from alkyl halide precursor to final pinacol boronate ester.

Part 3: Reactivity & Mechanistic Considerations[1]

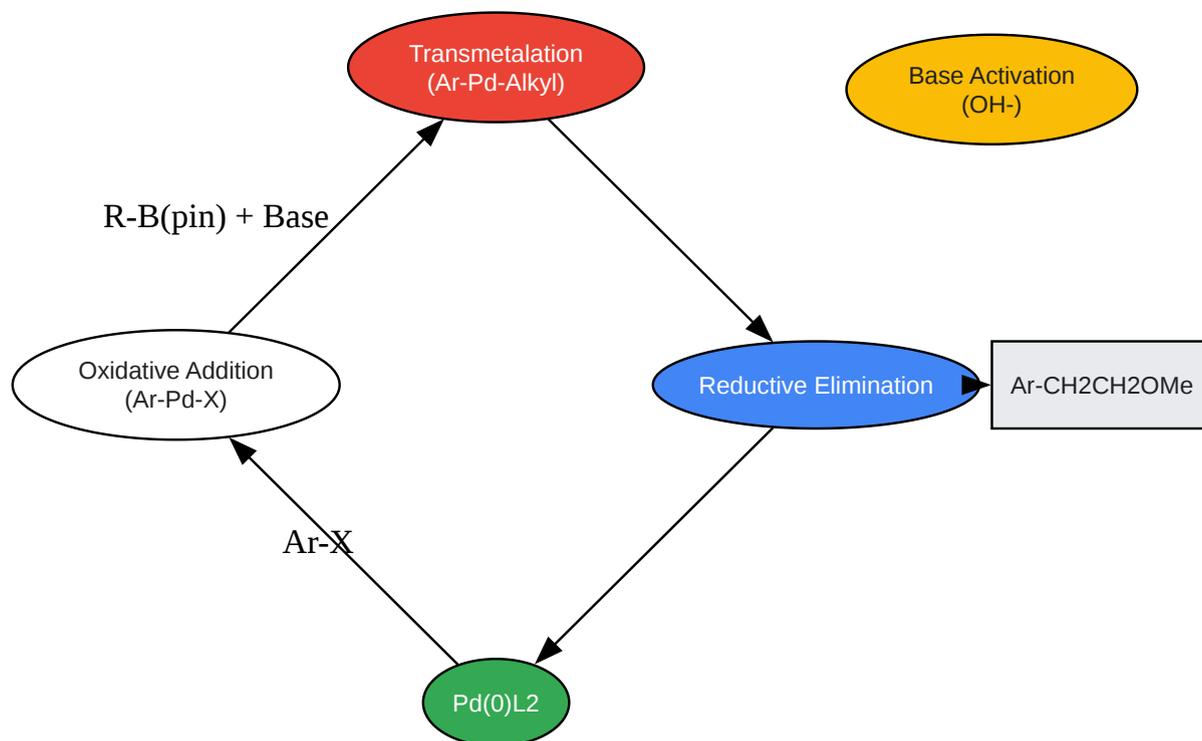
Suzuki-Miyaura Cross-Coupling ()

The primary utility of this reagent is coupling with aryl halides to install the methoxyethyl chain.
[1]

- Challenge: Primary alkyl boronates are slower to transmetalate than aryl boronates.[1]
- Risk:
 - Hydride Elimination.[1] Once the alkyl group transfers to the Palladium (Pd) center, the resulting species has
 - hydrogens. If reductive elimination is slow,
 - hydride elimination will occur, producing an alkene (methoxyethene) and reducing the yield.
- Solution: Use electron-rich, bulky ligands (e.g., RuPhos, SPhos, or PCy3) to accelerate reductive elimination over
 - elimination.[1]

Mechanistic Cycle

The reaction proceeds via the standard catalytic cycle, but the transmetalation step requires activation of the boronate by a base (hydroxide or alkoxide) to form the reactive boronate "ate" complex



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Caption: Catalytic cycle emphasizing the critical transmetalation step where the alkyl group is transferred.

Part 4: Quality Control & Characterization[1]

To ensure the integrity of the reagent before use in high-value synthesis, verify the following spectral data.

NMR Spectroscopy

- NMR: A broad singlet around 33-34 ppm is characteristic of alkyl pinacol boronates.[1] (Boronic acids typically appear ~30 ppm; "ate" complexes < 10 ppm).[1]
- NMR (CDCl₃):
 - 1.25 ppm (s, 12H): Pinacol methyl groups.
 - 1.15 ppm (t, 2H):

-methylene protons (attached to Boron).[1] Note: Upfield shift due to Boron's electropositivity.

- 3.50 ppm (t, 2H):

-methylene protons (adjacent to Oxygen).[1]

- 3.30 ppm (s, 3H): Methoxy methyl group.

Stability Checks

- TLC: Pinacol esters stain poorly with UV but are visible with Curcumin or KMnO₄ stain.[1]
- Hydrolysis: While more stable than boronic acids, prolonged exposure to moisture can hydrolyze the ester back to the boronic acid (visible as a smear on TLC or new peaks in NMR). Store under inert gas at 4°C.

Part 5: Applications in Drug Discovery

Bioisosterism

The 2-methoxyethyl group is a "privileged structure" in medicinal chemistry.[1]

- Solubility: The ether oxygen accepts hydrogen bonds, significantly improving aqueous solubility compared to a propyl or ethyl chain (reduction).
- Metabolic Stability: The terminal methoxy group blocks metabolic oxidation that would typically occur at the terminal position of an alkyl chain (-oxidation).

Strategic Use Cases

- Fragment-Based Drug Design (FBDD): Used to extend core scaffolds to reach solvent-exposed pockets in protein targets.[1]
- PROTAC Linkers: The methoxyethyl unit serves as a short, rigid spacer in linker design for proteolysis-targeting chimeras.[1]

References

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